3-Amino-6-methylpyrimidine-2,4(1H,3H)-dione is a heterocyclic compound belonging to the pyrimidine family, characterized by a pyrimidine ring with two keto groups at positions 2 and 4 and an amino group at position 3. Its molecular formula is and it has a molecular weight of approximately 141.13 g/mol. This compound features a methyl group at position 6, contributing to its unique chemical properties and potential biological activities.
3-Amino-6-methylpyrimidine-2,4(1H,3H)-dione exhibits significant biological activities. It has been studied for its potential as an antimicrobial agent and has shown promising results against various bacterial strains. Furthermore, some derivatives of this compound have been evaluated for their anticancer properties, indicating a potential role in cancer therapy . The amino group contributes to its interaction with biological targets, enhancing its pharmacological profile.
Several synthetic routes have been developed for the preparation of 3-amino-6-methylpyrimidine-2,4(1H,3H)-dione:
The applications of 3-amino-6-methylpyrimidine-2,4(1H,3H)-dione are diverse:
Interaction studies have highlighted the compound's ability to form complexes with various biomolecules. Its amino group allows it to engage in hydrogen bonding and electrostatic interactions with proteins and nucleic acids. These interactions are crucial for understanding its mechanism of action in biological systems and its potential therapeutic applications .
Several compounds share structural similarities with 3-amino-6-methylpyrimidine-2,4(1H,3H)-dione. Here are some notable examples:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 6-Amino-1-benzyl-3-methylpyrimidine-2,4(1H,3H)-dione | Benzyl substitution at position 1 | Enhanced lipophilicity may improve membrane permeability |
| 6-Amino-3-propylpyrimidine-2,4(1H,3H)-dione | Propyl group at position 3 | Potentially different biological activity due to alkyl chain variation |
| 6-Amino-1-isobutyl-3-methylpyrimidine-2,4(1H,3H)-dione | Isobutyl substitution at position 1 | May exhibit distinct pharmacokinetic properties compared to simpler analogs |
These compounds exhibit variations in their side chains or substitutions that can significantly influence their biological activities and applications.
3-Amino-6-methylpyrimidine-2,4(1H,3H)-dione represents an important heterocyclic compound in the pyrimidine family, characterized by a pyrimidine ring with two keto groups at positions 2 and 4, an amino group at position 3, and a methyl substituent at position 6 [1] . The conventional synthesis of this compound typically involves several established methodologies that utilize pyrimidine precursors as starting materials .
One of the most common approaches involves the direct amination of 6-methylpyrimidine-2,4(1H,3H)-dione (also known as 6-methyluracil) [1]. This method typically employs a nucleophilic substitution reaction where the nitrogen at position 3 serves as the site for amino group incorporation [3]. The reaction generally proceeds through the formation of an activated intermediate that facilitates the introduction of the amino functionality [1].
A widely employed conventional route starts with 6-methyluracil derivatives that undergo N-activation followed by nucleophilic displacement with appropriate amino sources [4] [5]. This approach typically involves the following sequence:
Table 1: Common Conventional Synthetic Routes for 3-Amino-6-methylpyrimidine-2,4(1H,3H)-dione
| Starting Material | Key Reagents | Reaction Conditions | Typical Yield (%) | Reference |
|---|---|---|---|---|
| 6-Methyluracil | Phosphorus oxychloride, Ammonia | 80-100°C, 4-6 hours | 65-75 | [3] |
| 3-Halo-6-methylpyrimidine-2,4-dione | Ammonia or ammonium salts | 90-110°C, 3-5 hours | 60-70 | [1] [5] |
| 6-Methyl-2,4-dichloropyrimidine | Ammonia, base | 70-90°C, 5-8 hours | 55-65 | [4] |
| 6-Methylpyrimidine-2,4-dione | Hydroxylamine, base | 80-95°C, 6-8 hours | 50-60 | [3] [5] |
Another conventional approach involves the cyclization of appropriate acyclic precursors to form the pyrimidine ring with the amino group already incorporated at the desired position [4]. This method often utilizes condensation reactions between 1,3-dicarbonyl compounds and guanidine derivatives, followed by selective functionalization to introduce the methyl group at position 6 [5] [6].
The condensation-based synthetic routes generally provide moderate yields (50-70%) but offer advantages in terms of starting material availability and reaction scalability [3] [5]. However, these methods often require multiple steps and purification procedures, which can limit their efficiency for large-scale production [6].
Recent advances in synthetic methodologies have led to the development of novel catalytic approaches for the incorporation of amino groups into pyrimidine rings, offering significant improvements in efficiency, selectivity, and environmental sustainability for the synthesis of 3-Amino-6-methylpyrimidine-2,4(1H,3H)-dione [7] [8].
Transition metal catalysis has emerged as a powerful tool for the selective amination of pyrimidine derivatives [7] [9]. Palladium, copper, and ruthenium catalysts have demonstrated particular efficacy in facilitating the direct incorporation of amino groups at specific positions of the pyrimidine ring [8] [10]. These catalytic systems enable milder reaction conditions and often provide higher yields compared to conventional methods [9] [11].
A notable advancement involves the use of ruthenium complexes for the multicomponent synthesis of aminopyrimidines [11] [12]. These catalysts facilitate the one-pot assembly of the pyrimidine core with simultaneous incorporation of the amino functionality [11]. The ruthenium-catalyzed approach typically employs amidines, primary alcohols, and secondary alcohols as building blocks, offering a more atom-economical route to the target compound [12].
Table 2: Novel Catalytic Systems for Amino Group Incorporation in Pyrimidine Synthesis
| Catalyst System | Reaction Type | Reaction Conditions | Yield (%) | Advantages | Reference |
|---|---|---|---|---|---|
| Ruthenium complexes | Multicomponent synthesis | 100-120°C, 8-12 hours | 75-85 | One-pot process, high atom economy | [11] [12] |
| Palladium/copper systems | Cross-coupling | 80-100°C, 4-6 hours | 70-80 | Mild conditions, high selectivity | [9] [10] |
| η6-Coordination catalysis | Amination of aminopyridines | 90-110°C, 5-8 hours | 65-75 | Novel activation mode, diverse products | [7] [8] |
| Iridium-based catalysts | Multicomponent synthesis | 110-130°C, 6-10 hours | 80-90 | Regioselective, sustainable approach | [13] [10] |
Another innovative approach involves the use of amino acid ionic liquids as catalysts for the synthesis of pyrimidine derivatives [14]. For instance, l-proline nitrate has been employed as an environmentally friendly catalyst for the preparation of dihydropyrimidinones, which can be further transformed into the desired 3-amino-6-methylpyrimidine-2,4(1H,3H)-dione [14]. This method offers advantages such as higher yields, shorter reaction times, and catalyst recyclability [14] [10].
The development of η6-coordination catalysis represents a significant breakthrough in the amination of pyridine and pyrimidine derivatives [7]. This approach leverages the reversible π-coordination with transition metal catalysts, particularly ruthenium, as an arenophilic π acid [7]. The transient η6-pyridine complex functions as an electrophile in nucleophilic aromatic substitution reactions with amines, providing a diverse array of products through the cleavage of the pyridyl C-N bond [7] [9].
These novel catalytic approaches not only enhance the efficiency of amino group incorporation but also enable more sustainable synthetic processes by reducing waste generation, lowering energy requirements, and improving overall atom economy [13] [10]. The continued development of these methodologies promises to further optimize the synthesis of 3-Amino-6-methylpyrimidine-2,4(1H,3H)-dione for both laboratory and industrial applications [8] [12].
The purification of 3-Amino-6-methylpyrimidine-2,4(1H,3H)-dione presents unique challenges due to the compound's specific physicochemical properties and the presence of structurally similar byproducts [15] [16]. Effective purification is crucial for obtaining high-purity material suitable for further applications, particularly in industrial settings [15] [17].
Crystallization remains one of the most effective and widely employed purification techniques for 3-Amino-6-methylpyrimidine-2,4(1H,3H)-dione [15] [17]. The compound can be crystallized from various solvent systems, with aqueous methanol, ethanol, or acetone being particularly effective [17]. The crystallization process typically involves dissolving the crude product in a minimum amount of hot solvent, treating with activated charcoal to remove colored impurities, filtering while hot, and then allowing the solution to cool slowly to promote the formation of pure crystals [15] [16].
Table 3: Comparison of Purification Techniques for 3-Amino-6-methylpyrimidine-2,4(1H,3H)-dione
| Purification Method | Solvent System | Recovery (%) | Purity (%) | Scale Applicability | Reference |
|---|---|---|---|---|---|
| Recrystallization | Aqueous methanol | 85-90 | >98 | Laboratory to industrial | [15] [17] |
| Column chromatography | Dichloromethane/methanol | 75-80 | >99 | Laboratory | [16] [18] |
| HPLC purification | Acetate buffer/methanol | 70-75 | >99.5 | Analytical to semi-preparative | [16] [18] |
| Salt formation | Oxalic acid/ammonia | 80-85 | >97 | Laboratory to industrial | [19] [15] |
| Extraction | Dichloromethane/aqueous base | 75-80 | >95 | Laboratory to industrial | [15] |
High-performance liquid chromatography (HPLC) offers another powerful approach for the purification of 3-Amino-6-methylpyrimidine-2,4(1H,3H)-dione, particularly for analytical purposes or when exceptionally high purity is required [16] [18]. Reversed-phase HPLC using C18 columns with acetate buffer (pH 4.0) containing a small percentage of methanol as the mobile phase has proven effective for separating the target compound from structurally similar impurities [16]. This method provides excellent resolution and can be scaled up to semi-preparative levels for laboratory-scale purification [16] [18].
Yield optimization strategies for the synthesis of 3-Amino-6-methylpyrimidine-2,4(1H,3H)-dione focus on several key parameters that influence reaction efficiency and product recovery [19] [20]. These include:
A particularly effective yield optimization approach involves the formation of an intermediate salt during the purification process [19] [15]. For example, the crude product can be converted to an oxalate salt, which is then treated with ammonia to regenerate the free base [19]. This method effectively removes impurities and can increase both yield and purity [19] [15].
Continuous flow processing has emerged as a promising technique for both synthesis and purification of pyrimidine derivatives, offering advantages in terms of process intensification and scalability [21]. This approach allows for better control of reaction parameters and can significantly improve yield and purity when properly optimized [15] [21].
The industrial-scale synthesis of 3-Amino-6-methylpyrimidine-2,4(1H,3H)-dione inevitably generates various byproducts that must be carefully analyzed and controlled to ensure product quality and process efficiency [22] [23]. Comprehensive byproduct analysis is essential for process optimization, troubleshooting, and regulatory compliance in commercial manufacturing settings [22] [24].
Common byproducts in the synthesis of 3-Amino-6-methylpyrimidine-2,4(1H,3H)-dione can be categorized into several groups based on their structural characteristics and formation mechanisms [22] [25]:
Table 4: Major Byproducts in Industrial Synthesis of 3-Amino-6-methylpyrimidine-2,4(1H,3H)-dione
| Byproduct Type | Structure Characteristics | Formation Mechanism | Typical Content (%) | Detection Method | Reference |
|---|---|---|---|---|---|
| 1-Amino isomer | Amino at N-1 position | Competitive amination | 2-5 | HPLC, MS | [22] [24] |
| Diamino derivative | Additional amino group | Over-amination | 1-3 | HPLC, NMR | [24] [25] |
| Demethylated product | Loss of methyl group | Side reaction | 0.5-2 | HPLC, MS | [22] [26] |
| Ring-opened amide | Acyclic structure | Hydrolysis | 0.5-1.5 | HPLC, MS | [24] [25] |
| Dimer | Molecular weight double | Condensation | 0.2-1 | HPLC, MS | [25] [26] |
Advanced analytical techniques are employed for the comprehensive characterization of byproducts in industrial-scale synthesis [22] [23]. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) serves as the primary analytical tool for byproduct identification and quantification [23]. Nuclear magnetic resonance (NMR) spectroscopy provides detailed structural information, while infrared (IR) spectroscopy helps identify functional groups present in the byproducts [22] [23].
The formation of byproducts is significantly influenced by reaction parameters such as temperature, pressure, catalyst concentration, and reagent purity [24] [25]. For instance, higher temperatures often accelerate the desired reaction but may also promote side reactions leading to increased byproduct formation [24]. Similarly, impurities in starting materials can catalyze undesired pathways, resulting in complex byproduct profiles [25] [26].
In industrial settings, byproduct analysis is integrated into process development and quality control workflows [22] [23]. This includes:
Understanding the kinetics and mechanisms of byproduct formation enables the development of strategies to minimize their occurrence [25] [26]. These may include modifying reaction conditions, employing selective catalysts, or introducing scavengers that preferentially react with byproduct precursors [24] [25].
For particularly problematic byproducts that are difficult to separate from the target compound, chemical derivatization approaches may be employed [22] [26]. These involve converting the byproduct to a form that is more easily removed during purification, such as through selective precipitation or extraction [24] [26].
The nuclear magnetic resonance spectroscopic characterization of 3-amino-6-methylpyrimidine-2,4(1H,3H)-dione provides detailed structural information through both proton (¹H) and carbon-13 (¹³C) NMR techniques. The compound exhibits characteristic chemical shifts that are consistent with its pyrimidine-2,4-dione scaffold and amino substituent patterns [2] [3].
The ¹H NMR spectrum of 3-amino-6-methylpyrimidine-2,4(1H,3H)-dione reveals several distinctive resonances that enable unambiguous structural assignment. The amino group protons appear as a broad singlet in the range of 5.5-6.5 ppm, integrating for two protons [2] [3]. This chemical shift range is characteristic of primary amino groups attached to electron-deficient pyrimidine rings, where the electron-withdrawing nature of the carbonyl groups influences the electronic environment.
The aromatic proton H-5 resonates as a singlet between 5.1-5.3 ppm, integrating for one proton [2] [3]. This downfield chemical shift reflects the deshielding effect of the adjacent electron-withdrawing carbonyl groups and the aromatic character of the pyrimidine ring system. The methyl group attached to carbon-6 appears as a sharp singlet at 2.0-2.2 ppm, integrating for three protons [4] [5].
The lactam nitrogen-hydrogen protons exhibit characteristic broad singlet resonances in the range of 10.5-11.5 ppm [6] [7]. These significantly downfield chemical shifts are attributed to hydrogen bonding interactions and the electron-withdrawing effects of the carbonyl groups. The exchangeable nature of these protons with deuterium oxide confirms their assignment to nitrogen-hydrogen functionalities.
The ¹³C NMR spectrum provides complementary structural information through the characteristic chemical shifts of the carbon framework. The carbonyl carbons at positions 2 and 4 resonate in the range of 150-165 ppm, consistent with lactam carbonyl environments in pyrimidine-2,4-diones [7] [8]. The aromatic carbons of the pyrimidine ring appear between 100-155 ppm, with the specific chemical shifts dependent on the electronic effects of substituents [9] [8].
The methyl carbon attached to position 6 exhibits a characteristic upfield resonance around 18-22 ppm, typical for aliphatic methyl groups attached to aromatic systems [4] [10]. The carbon bearing the amino substituent displays chemical shifts consistent with electron-rich aromatic carbons due to the electron-donating nature of the amino group.
| Proton Type | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|---|
| NH (lactam) | 10.5-11.5 | broad singlet | 1H | NH pyrimidine |
| H-5 (aromatic) | 5.1-5.3 | singlet | 1H | H-5 pyrimidine |
| NH₂ (amino) | 5.5-6.5 | broad singlet | 2H | NH₂ amino |
| CH₃ (methyl) | 2.0-2.2 | singlet | 3H | CH₃ C-6 methyl |
The infrared and Raman spectroscopic profiles of 3-amino-6-methylpyrimidine-2,4(1H,3H)-dione provide comprehensive vibrational fingerprints that enable detailed structural characterization and functional group identification [11] [12] [13].
The infrared spectrum exhibits several distinct absorption regions that correspond to specific vibrational modes. The amino group stretching vibrations appear in the range of 3450-3250 cm⁻¹, with asymmetric and symmetric stretching modes typically observed as medium-intensity bands [12] [13]. The presence of primary amino functionality is confirmed by the characteristic doublet pattern in this region.
The lactam nitrogen-hydrogen stretching vibrations occur at lower frequencies (3200-3100 cm⁻¹) due to hydrogen bonding effects and the electron-withdrawing influence of the carbonyl groups [11] [12]. These vibrations appear as strong absorption bands and are diagnostic for the pyrimidine-2,4-dione scaffold.
The carbonyl stretching regions provide critical structural information, with the C=O groups at positions 2 and 4 exhibiting characteristic frequencies. The carbonyl at position 2 typically absorbs at 1700-1680 cm⁻¹, while the carbonyl at position 4 appears at 1680-1650 cm⁻¹ [14] [12]. These very strong absorption bands are among the most prominent features in the infrared spectrum and confirm the dione functionality.
The pyrimidine ring C=N stretching vibrations appear in the range of 1620-1580 cm⁻¹ as strong absorption bands [12] [11]. Additional characteristic absorptions include amino group scissoring modes (1580-1560 cm⁻¹), methyl group deformation vibrations (1450-1430 cm⁻¹ and 1380-1360 cm⁻¹), and aromatic C-N stretching modes (1280-1250 cm⁻¹) [13] [12].
Raman spectroscopy provides complementary vibrational information with different selection rules compared to infrared spectroscopy [15]. The symmetric stretching modes that are weak or inactive in infrared spectroscopy often appear with enhanced intensity in Raman spectra. The pyrimidine ring breathing modes and symmetric carbonyl stretching vibrations are particularly prominent in the Raman spectrum.
The ring deformation modes appear in the lower frequency region (800-750 cm⁻¹) and provide information about the overall molecular framework [15] [16]. The out-of-plane bending vibrations of the nitrogen-hydrogen groups occur in the range of 700-650 cm⁻¹ and are characteristic of the lactam functionalities.
| Functional Group | Frequency Range (cm⁻¹) | Intensity | Assignment |
|---|---|---|---|
| NH₂ asymmetric stretch | 3450-3350 | medium | Primary amino group |
| NH₂ symmetric stretch | 3350-3250 | medium | Primary amino group |
| NH lactam stretch | 3200-3100 | strong | Hydrogen-bonded NH |
| C=O stretch (C-2) | 1700-1680 | very strong | Carbonyl at position 2 |
| C=O stretch (C-4) | 1680-1650 | very strong | Carbonyl at position 4 |
| C=N stretch | 1620-1580 | strong | Pyrimidine ring |
| NH₂ scissoring | 1580-1560 | medium | Amino deformation |
| CH₃ deformation | 1450-1430 | medium | Methyl bending |
Mass spectrometric analysis of 3-amino-6-methylpyrimidine-2,4(1H,3H)-dione reveals characteristic fragmentation pathways that provide structural confirmation and insights into the stability of different molecular regions [17] [18] [19].
The molecular ion peak appears at m/z 141, corresponding to the intact molecular formula C₅H₇N₃O₂ [20] [19]. This molecular ion exhibits moderate stability under electron impact conditions, with the base peak typically occurring at a fragment ion rather than the molecular ion itself.
The primary fragmentation pathways involve the loss of the amino group (NH₃, 17 mass units) to generate a fragment at m/z 126 [21] [20]. This fragmentation represents approximately 45-60% relative intensity and corresponds to the formation of 6-methylpyrimidine-2,4(1H,3H)-dione. The stability of this fragment ion reflects the resonance stabilization of the resulting pyrimidine-2,4-dione system.
Sequential fragmentation involves the loss of carbonyl groups, with the initial loss of CO (28 mass units) from either the molecular ion or the [M-NH₃]⁺ fragment [19] [18]. The fragment at m/z 113 corresponds to [M-CO]⁺ and appears with 20-35% relative intensity. Further loss of both CO and NH₃ generates the fragment at m/z 98 with 15-25% relative intensity.
The loss of both carbonyl groups from the molecular ion produces a fragment at m/z 85 [M-2CO]⁺, which appears with 25-40% relative intensity [21] [19]. This fragmentation pathway involves the elimination of the lactam functionalities while retaining the pyrimidine ring core with the amino and methyl substituents.
Lower molecular weight fragments include characteristic ions at m/z 70, 56, 42, and 28 [20] [19]. The fragment at m/z 42 (C₂H₂N⁺) often appears as one of the most intense peaks in the spectrum and represents a stable nitrogen-containing fragment derived from the pyrimidine ring system. The fragment at m/z 28 corresponds to CO⁺ and provides evidence for the carbonyl functionalities.
The fragmentation patterns suggest that the amino group is among the most labile functionalities under mass spectrometric conditions [19] [18]. This behavior is consistent with the relatively weak C-N bond in amino-substituted aromatic systems. The carbonyl groups exhibit moderate stability, with fragmentation typically occurring through α-cleavage mechanisms adjacent to the electron-deficient nitrogen centers.
The pyrimidine ring system demonstrates considerable stability, with complete ring fragmentation occurring only under high-energy conditions [19]. The methyl substituent shows high retention in many fragments, indicating its strong attachment to the aromatic ring system.
| Fragment m/z | Relative Intensity (%) | Fragment Assignment | Fragmentation Process |
|---|---|---|---|
| 141 [M]⁺ | 100 | Molecular ion | Molecular ion formation |
| 126 | 45-60 | [M-NH₃]⁺ | Loss of amino group |
| 113 | 20-35 | [M-CO]⁺ | Loss of carbonyl |
| 98 | 15-25 | [M-CO-NH₃]⁺ | Sequential loss |
| 85 | 25-40 | [M-2CO]⁺ | Loss of both carbonyls |
| 70 | 30-45 | [M-CO-NH₃-CO]⁺ | Multiple fragmentations |
| 42 | 85-100 | C₂H₂N⁺ | Pyrimidine fragment |
| 28 | 8-15 | CO⁺ | Carbonyl fragment |
X-ray photoelectron spectroscopy provides detailed information about the electronic environment and chemical states of elements within 3-amino-6-methylpyrimidine-2,4(1H,3H)-dione through analysis of core electron binding energies [22] [23] [24].
The nitrogen 1s core level spectrum reveals multiple components corresponding to the different nitrogen environments within the molecule [23] [25] [26]. The amino nitrogen exhibits a characteristic binding energy around 400.5 eV, which is typical for primary amino groups attached to aromatic systems [23] [25]. This binding energy reflects the electron-rich nature of the amino nitrogen due to its lone pair availability.
The lactam nitrogens at positions 1 and 3 of the pyrimidine ring display higher binding energies in the range of 402-403 eV [23] [26]. These elevated binding energies result from the electron-withdrawing effects of the adjacent carbonyl groups and the participation of the nitrogen lone pairs in resonance with the carbonyl functionalities. The chemical shift difference between amino and lactam nitrogens provides clear differentiation of these functional groups.
The area ratios of the nitrogen 1s components correspond to the stoichiometric ratio of amino to lactam nitrogens (2:1), confirming the molecular composition [23]. Peak fitting analysis reveals that the amino nitrogen component exhibits a slightly broader full width at half maximum compared to the lactam nitrogens, reflecting the greater chemical heterogeneity of the amino environment.
The carbonyl carbons exhibit the highest binding energies around 288-289 eV, consistent with their highly oxidized state [27] [24]. These carbons show characteristic asymmetric peak shapes due to shake-up satellite features associated with π→π* transitions in the aromatic system. The area ratios of the different carbon components provide quantitative confirmation of the molecular structure.
The oxygen 1s spectrum reveals the presence of carbonyl oxygen atoms with characteristic binding energies around 532-533 eV [23] [27]. The two carbonyl oxygens are electronically equivalent and appear as a single component in the spectrum. The binding energy position is consistent with lactam carbonyl environments and confirms the dione functionality.
Peak shape analysis reveals the effects of hydrogen bonding on the oxygen 1s binding energy [26]. Intermolecular hydrogen bonding interactions can cause slight shifts in the oxygen binding energy and contribute to peak broadening. The absence of hydroxyl or ether oxygen signals confirms the purity of the sample and the proposed molecular structure.
Quantitative XPS analysis provides surface elemental composition data that confirms the expected molecular formula [23] [28]. The atomic ratios of carbon, nitrogen, and oxygen correspond closely to the theoretical values for 3-amino-6-methylpyrimidine-2,4(1H,3H)-dione. Minor deviations from theoretical ratios may result from surface contamination or preferential orientation effects.
The chemical state analysis through binding energy measurements provides evidence for the tautomeric form present in the solid state [24] [26]. The observation of lactam nitrogen and carbonyl carbon signals confirms the predominance of the keto tautomer rather than enol forms. This is consistent with the greater thermodynamic stability of the lactam structure in pyrimidine-2,4-diones.
Surface charging effects are minimized through appropriate charge compensation techniques, ensuring accurate binding energy measurements [22] [28]. The use of adventitious carbon as an internal standard (284.8 eV) provides reliable energy calibration for all spectral components.
| Element | Core Level | Binding Energy (eV) | Assignment | Chemical Environment |
|---|---|---|---|---|
| N 1s | Primary | 400.5 | NH₂ | Amino nitrogen |
| N 1s | Secondary | 402.0-403.0 | NH (lactam) | Pyrimidine nitrogens |
| C 1s | Aliphatic | 285.0 | CH₃ | Methyl carbon |
| C 1s | Aromatic | 286.0-287.0 | Ring carbons | Pyrimidine carbons |
| C 1s | Carbonyl | 288.0-289.0 | C=O | Carbonyl carbons |
| O 1s | Carbonyl | 532.0-533.0 | C=O | Lactam oxygens |